![molecular formula C8H16O3 B14135950 2-[(Butoxymethoxy)methyl]oxirane CAS No. 4416-86-8](/img/structure/B14135950.png)
2-[(Butoxymethoxy)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a colorless liquid that is used in various chemical synthesis processes due to its reactive epoxide group.
Preparation Methods
The synthesis of 2-[(Butoxymethoxy)methyl]oxirane typically involves the reaction of butyl alcohol with epichlorohydrin in the presence of a base . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. Industrial production methods often involve the use of continuous flow reactors to ensure high yield and purity of the product .
Chemical Reactions Analysis
2-[(Butoxymethoxy)methyl]oxirane undergoes several types of chemical reactions, primarily due to the presence of the epoxide ring. These reactions include:
Ring-opening reactions: These can proceed via nucleophilic substitution (S_N2) or acid-catalyzed mechanisms.
Oxidation and reduction: The compound can be oxidized to form diols or reduced to form alcohols.
Substitution reactions: The epoxide ring can be opened by various nucleophiles, resulting in the substitution of the epoxide oxygen with other functional groups.
Scientific Research Applications
2-[(Butoxymethoxy)methyl]oxirane is used in a variety of scientific research applications:
Mechanism of Action
The primary mechanism of action of 2-[(Butoxymethoxy)methyl]oxirane involves the ring-opening of the epoxide group. This reaction can be catalyzed by acids, bases, or enzymes, leading to the formation of various products depending on the reaction conditions . The molecular targets and pathways involved include nucleophilic attack on the epoxide carbon, resulting in the formation of β-hydroxy ethers, amines, or thiols .
Comparison with Similar Compounds
2-[(Butoxymethoxy)methyl]oxirane can be compared with other similar compounds such as:
2-[(2-Butoxyethoxy)methyl]oxirane: This compound has a similar structure but with an additional ethoxy group, which can affect its reactivity and solubility.
2,3-epoxypropyl butyl ether: This is another name for this compound, highlighting its structural similarity.
Polyether ethylene oxide (PEGDGE): This compound is used in similar applications but has different physical properties due to its larger molecular size.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various chemical and industrial applications .
Properties
CAS No. |
4416-86-8 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(butoxymethoxymethyl)oxirane |
InChI |
InChI=1S/C8H16O3/c1-2-3-4-9-7-10-5-8-6-11-8/h8H,2-7H2,1H3 |
InChI Key |
VTTUMIJVBQDPFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCOCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


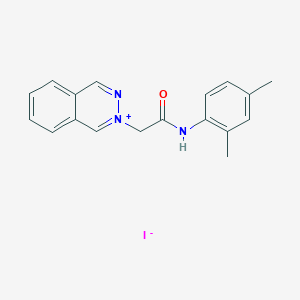
![6-Chloro-pyrazolo[1,5-A]pyrimidine-2-carbonylchloride](/img/structure/B14135879.png)
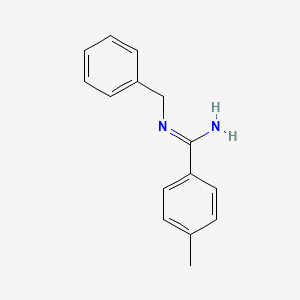
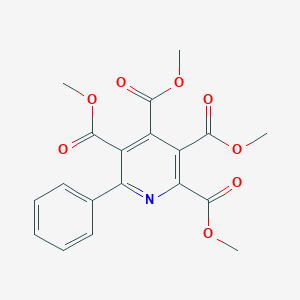
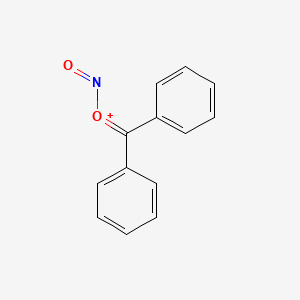
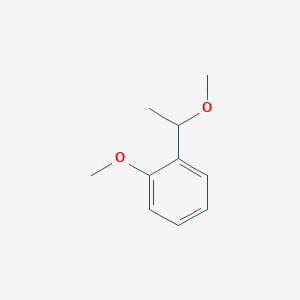


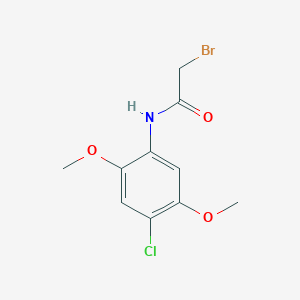
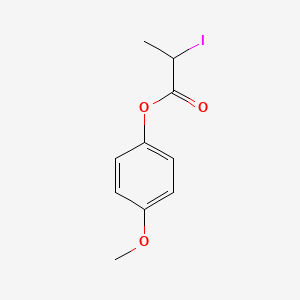
![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14135911.png)
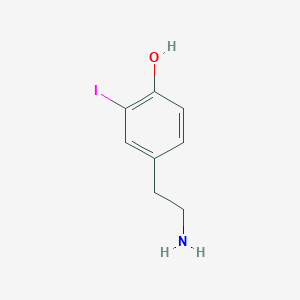
![2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]-](/img/structure/B14135923.png)
